2-Bromo-7,12-dimethylbenz(a)anthracene
Description
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Structure
3D Structure
Properties
CAS No. |
78302-37-1 |
|---|---|
Molecular Formula |
C20H15B |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-bromo-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
InChI Key |
VNJULYCLNQSLNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Br |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Br |
Other CAS No. |
78302-37-1 |
Synonyms |
2-bromo-7,12-dimethylbenz(a)anthracene 2-bromo-DMBA |
Origin of Product |
United States |
Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Chemical Reactivity Paradigms
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. semanticscholar.org They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials. semanticscholar.org The chemical reactivity of PAHs is governed by their delocalized π-electron systems, which make them susceptible to electrophilic attack. semanticscholar.org The arrangement of the fused rings and the presence of substituents significantly influence their electronic properties and, consequently, their biological activity. semanticscholar.org
7,12-dimethylbenz(a)anthracene (DMBA) is a well-studied PAH known for its potent carcinogenic and immunosuppressive properties. wikipedia.orgresearchgate.net Its biological activity is intrinsically linked to its metabolic activation by cellular enzymes, primarily cytochrome P450s, to highly reactive intermediates that can form covalent adducts with DNA. medicopublication.comresearchgate.net The metabolism of DMBA can occur at various positions on the aromatic ring system as well as at the methyl groups. researchgate.net
Significance of Halogenation in Benz a Anthracene Derivatives for Mechanistic Elucidation
The introduction of a halogen atom, such as bromine, onto the benz(a)anthracene (B33201) skeleton serves as a critical modification for mechanistic studies. Halogenation can significantly alter the electronic distribution within the molecule, thereby influencing its reactivity and the regioselectivity of enzymatic metabolism. nih.gov For instance, the bromination of anthracenes can direct subsequent chemical reactions. nih.gov
In the context of 2-Bromo-7,12-dimethylbenz(a)anthracene, the electron-withdrawing nature of the bromine atom at the 2-position can be expected to influence the metabolic pathways that lead to the activation or detoxification of the molecule. The metabolism of the parent compound, DMBA, is known to produce a variety of metabolites, including dihydrodiols at different positions on the aromatic rings. nih.govnih.gov The specific pattern of these metabolites can correlate with the carcinogenic potential of the compound in different tissues. nih.gov
The presence of the bromine atom can alter the rates and products of metabolic enzymes. For example, studies on other halogenated aromatic compounds have shown that halogenation can influence the activity of enzymes involved in their metabolism. nih.gov By comparing the metabolic profile of this compound to that of DMBA, researchers can gain insights into how a substituent at a specific position affects the enzymatic processes. This comparative approach is crucial for understanding the structure-activity relationships that govern the biological effects of PAHs.
Role As a Mechanistic Probe in Xenobiotic Interaction Studies
Stereoselective and Regioselective Synthesis of this compound
The synthesis of this compound requires precise control over the introduction of substituents onto the benz(a)anthracene (B33201) core. This involves strategic bromination and alkylation steps, often as part of a multi-step synthetic pathway.
Bromination Strategies and Positional Selectivity
The introduction of a bromine atom at the C-2 position of the 7,12-dimethylbenz(a)anthracene skeleton demands a regioselective approach. Direct bromination of the parent DMBA molecule can lead to a mixture of products due to the multiple reactive sites on the aromatic ring system. Therefore, indirect methods or the use of specific brominating agents are often necessary to achieve the desired positional selectivity.
One common strategy involves the use of N-bromosuccinimide (NBS) in a suitable solvent, which can provide a source of electrophilic bromine under controlled conditions. The regioselectivity of the bromination of PAHs is influenced by both electronic and steric factors. For anthracene derivatives, bromination can occur at various positions, and achieving selectivity for the C-2 position often requires the presence of directing groups or a multi-step approach where the bromine is introduced before the final ring system is formed. nih.govchemicalbook.com
Recent advancements in the halogenation of aromatic compounds have introduced milder and more selective reagents. For example, N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) have been shown to be effective for the regioselective bromination of various aromatic compounds, often favoring the para-position. jksus.org While not specifically documented for DMBA, such reagents could potentially offer a pathway to selective bromination of the benz(a)anthracene core.
The formation of brominated PAHs can also occur through environmental or thermal processes, where the mechanisms often involve radical pathways. nih.gov However, for laboratory synthesis, electrophilic aromatic substitution remains the primary route.
Alkylation Approaches for Methyl Group Introduction
The introduction of methyl groups at the C-7 and C-12 positions is a key step in the synthesis of the parent DMBA molecule, and by extension, its brominated derivatives. The position of alkyl groups on the benz[a]anthracene core has been shown to significantly affect its biological activity. beilstein-journals.orgfrontiersin.org
Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto an aromatic ring. However, this reaction is often prone to polysubstitution and rearrangement, making it challenging to control the regioselectivity for a complex molecule like benz(a)anthracene.
More controlled approaches may involve the use of organometallic reagents, such as Grignard reagents or organocuprates, reacting with a suitable precursor. For instance, a ketone precursor at the desired position could be reacted with a methylmagnesium halide followed by dehydration to introduce the methyl group. The synthesis of substituted anthracenes has been achieved through the reaction of bifunctional organomagnesium alkoxide reagents with esters. nih.gov
Modern catalytic methods, such as photoredox catalysis in combination with organocatalysis, have enabled the enantioselective α-alkylation of aldehydes, which could be a potential strategy for introducing methyl groups with high control. bldpharm.com
Multi-step Organic Synthesis Pathways
Given the challenges in achieving regioselectivity in a single step, the synthesis of this compound is likely accomplished through a multi-step pathway. Such a pathway could involve the construction of a pre-functionalized aromatic precursor that already contains the bromine atom and/or the methyl groups in the desired positions before the final annulation to form the benz(a)anthracene skeleton.
Several strategies for the synthesis of substituted anthracene and benz(a)anthracene derivatives have been reported, which could be adapted for the synthesis of the target molecule. These include:
Diels-Alder Reactions: Cycloaddition reactions between a substituted diene and a dienophile are a powerful tool for constructing the anthracene core. jksus.org
Friedel-Crafts Cyclization: Intramolecular cyclization of appropriately substituted precursors can lead to the formation of the fused ring system. beilstein-journals.org
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium- and cobalt-catalyzed reactions have been effectively used to construct complex aromatic systems, including substituted benz[a]anthracenes and other anthracene derivatives. beilstein-journals.orgfrontiersin.orgnih.govbeilstein-journals.org These methods often offer high regioselectivity and functional group tolerance. For instance, a palladium-catalyzed tandem C-H activation/bis-cyclization has been used to create substituted benz[a]anthracene derivatives. beilstein-journals.org Similarly, cobalt-catalyzed [2+2+2] cyclotrimerization reactions are a viable route to halogenated anthracenes. frontiersin.orgnih.gov
A plausible, though not explicitly published, synthetic route could start with a brominated naphthalene (B1677914) or benzene (B151609) derivative which is then elaborated through a series of reactions, including alkylations and a final ring-closing step to form the benz(a)anthracene structure. For example, a double ring-closing approach has been demonstrated for the synthesis of 2,3,6,7-substituted anthracene derivatives. chemrxiv.org
Preparation of Isotopically Labeled this compound Derivatives for Mechanistic Tracing
Isotopically labeled compounds are invaluable tools for tracing the metabolic pathways and understanding the mechanisms of action of molecules like DMBA. The synthesis of deuterated or carbon-13 labeled this compound would allow for detailed studies using techniques like mass spectrometry and NMR.
The introduction of deuterium (B1214612) can be achieved through various methods. One common approach is through the use of deuterated reagents in the synthesis. For example, deuterated methyl groups can be introduced using deuterated methyl iodide (CD₃I) in an alkylation step. chemicalbook.com The synthesis of deuterated acids and bases using bipolar membranes has also been reported as a versatile method for producing deuterated compounds. nih.govnih.gov
For the aromatic core, hydrogen-deuterium exchange reactions can be employed, although controlling the regioselectivity can be challenging. Metal-catalyzed direct deuterium-labeling methods have been developed for various aromatic compounds. wikipedia.org
Stable-isotope probing (SIP) using ¹³C-labeled PAHs has been used to identify microorganisms responsible for their degradation in the environment, highlighting the utility of isotopically labeled PAHs in environmental science. nih.gov The synthesis of such labeled compounds would likely follow a similar multi-step pathway as the unlabeled compound, but with the incorporation of isotopically enriched starting materials at a key step.
Derivatization for Functional Probes in Molecular Interaction Studies
To investigate the molecular interactions of this compound with biological macromolecules such as DNA and proteins, it is often necessary to derivatize the molecule to introduce functional probes. These probes can be fluorescent tags, photoaffinity labels, or reactive groups for cross-linking studies.
Derivatization of the parent DMBA molecule has been explored to understand its carcinogenic activity. For example, hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HOCH₂-12-MBA) have been synthesized and studied. chemrxiv.org These hydroxylated metabolites can be formed through metabolic activation or synthesized chemically. The synthesis of such derivatives often involves the oxidation of the methyl groups. chemrxiv.org
The bromine atom in this compound itself can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would allow for the attachment of a wide variety of functional groups to the C-2 position, enabling the creation of tailored molecular probes.
The study of DNA adducts formed from DMBA and its metabolites is a key area of research into its carcinogenicity. nih.gov The synthesis of specific DMBA-DNA adducts or their precursors allows for their use as standards in analytical studies and for investigating the structural and functional consequences of DNA damage.
The table below summarizes the types of derivatizations and their applications in molecular interaction studies.
| Derivative Type | Functional Group | Application | Research Finding |
| Hydroxymethyl Derivative | -CH₂OH | Study of metabolic activation | 7-HOCH₂-12-MBA is a known metabolite of DMBA. chemrxiv.org |
| Formyl Derivative | -CHO | Intermediate for further synthesis | Can be synthesized by oxidation of hydroxymethyl derivatives. chemrxiv.org |
| Fluorescently Labeled | Fluorophore | Visualization in biological systems | Allows for tracking the localization of the molecule within cells. |
| Photoaffinity Probe | Photoreactive group | Identifying binding partners | Can be used to covalently link the molecule to its biological target upon photoactivation. |
| DNA Adduct | Covalent linkage to DNA base | Standard for analytical studies | Allows for the identification and quantification of DNA damage. nih.gov |
Phase I Metabolic Pathways and Intermediate Formation
Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis.
The initial and rate-limiting step in the metabolic activation of many PAHs is oxidation, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are found in high concentrations in the liver, but are also present in other tissues.
Different CYP isoforms exhibit varying specificities for PAH substrates. For the parent compound DMBA, CYP1A1 and CYP1B1 are key players in its metabolic activation. nih.gov It is plausible that these same isoforms are involved in the metabolism of its bromo-derivative. Studies on DMBA have shown that CYP1A-induced mice exhibit increased binding of DMBA metabolites in tissues like the heart, lung, and liver, highlighting the crucial role of this enzyme family. nih.gov
CYP-mediated oxidation of the aromatic rings of PAHs results in the formation of highly reactive intermediates known as arene oxides. These epoxides can undergo several subsequent reactions. One of the most critical pathways in the carcinogenesis of DMBA involves the formation of diol-epoxides. nih.govsemanticscholar.org This pathway is often referred to as the "bay region" theory of PAH carcinogenesis, which posits that diol-epoxides in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. nih.gov For DMBA, the 3,4-diol-1,2-epoxide is considered a key ultimate carcinogen.
Arene oxides formed during Phase I metabolism can be detoxified by various means, but they can also be converted by the enzyme epoxide hydrolase into trans-dihydrodiols. semanticscholar.org This step, while seemingly a detoxification reaction, is a critical step in the pathway towards the formation of the highly carcinogenic diol-epoxides. semanticscholar.org Inhibition of epoxide hydrolase has been shown to decrease the binding of DMBA to DNA, providing evidence for the importance of diol formation in its genotoxicity. semanticscholar.org
An alternative pathway for the metabolic activation of some PAHs involves one-electron oxidation, which is catalyzed by peroxidases. This process results in the formation of a radical cation. For DMBA, one-electron oxidation has been proposed as a potential mechanism for its metabolic activation. nih.gov These radical cations are highly reactive electrophiles that can directly bind to cellular nucleophiles like DNA.
Cytochrome P450-Mediated Oxidation and Epoxidation
Phase II Metabolic Pathways and Conjugation Reactions
Phase II metabolic reactions involve the conjugation of the Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. These reactions are generally considered detoxification steps. The primary Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. While these pathways are crucial for the detoxification of DMBA metabolites, specific data for this compound is not available.
Glucuronidation and Sulfation Mechanisms
Glucuronidation: A major pathway in the detoxification of phenolic metabolites of DMBA is conjugation with glucuronic acid. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of the phenolic DMBA derivative. This process significantly increases the water solubility of the metabolites, aiding their elimination from the body.
In studies with hamster embryo cells, it has been demonstrated that a substantial portion of DMBA metabolites are glucuronic acid conjugates of its phenolic derivatives. nih.gov Treatment of the aqueous-soluble metabolites with β-glucuronidase, an enzyme that cleaves the glucuronide bond, releases the phenolic DMBA derivatives, confirming that glucuronidation is a significant metabolic route. nih.gov The primary sites of initial oxidation on the aromatic rings leading to these phenolic substrates for glucuronidation in DMBA include the 2, 3, and 4-positions. nih.govnih.gov It is plausible that 2-Bromo-DMBA would also undergo hydroxylation at various positions on the benz(a)anthracene nucleus, with the resulting phenols being substrates for UGTs.
Sulfation: Another important conjugation pathway, particularly for hydroxymethyl metabolites of DMBA, is sulfation. This reaction is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group.
In the case of DMBA, the hydroxymethyl metabolites, such as 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA), can be transformed by cytosolic sulfotransferases into reactive sulfate (B86663) esters. nih.gov These sulfate esters are potent mutagens, indicating that sulfation, in this context, is a metabolic activation pathway rather than a detoxification one. nih.gov The resulting sulfate ester of 7-OHM-12-MBA is a highly reactive species capable of binding to cellular nucleophiles. It is anticipated that the hydroxymethyl derivatives of 2-Bromo-DMBA would also be substrates for SULTs, potentially leading to the formation of reactive intermediates.
Glutathione S-Transferase-Mediated Detoxification Mechanisms
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotics, including the reactive metabolites of DMBA. mdpi.com GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds, thereby neutralizing their reactivity and facilitating their excretion. mdpi.comnih.gov
The metabolic activation of DMBA can lead to the formation of highly reactive diol epoxides. These electrophilic species are primary targets for GST-mediated detoxification. The addition of GSH to incubation systems containing DMBA has been shown to significantly reduce its mutagenicity, highlighting the protective role of this pathway. nih.gov The resulting glutathione conjugates are more water-soluble and can be further metabolized to mercapturic acids before being excreted. Studies have shown that oral administration of glutamine, a precursor for GSH synthesis, can help maintain gut glutathione levels and antagonize the disruptive effects of DMBA on GSH production. nih.gov
While the specific GST isozymes with the highest activity towards 2-Bromo-DMBA epoxides have not been detailed, the GST family, in general, is critical for the detoxification of such polycyclic aromatic hydrocarbons. mdpi.com Research on other compounds suggests that specific GST isozymes, such as those from the alpha, mu, and pi classes, are often involved in the detoxification of carcinogens.
| Metabolic Pathway | Enzymes | Substrates (based on DMBA metabolism) | Products | Primary Function |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenolic derivatives (e.g., 3-hydroxy-DMBA, 4-hydroxy-DMBA) | Glucuronide conjugates | Detoxification & Excretion |
| Sulfation | Sulfotransferases (SULTs) | Hydroxymethyl derivatives (e.g., 7-hydroxymethyl-12-methylbenz(a)anthracene) | Sulfate esters | Metabolic Activation |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Diol epoxides and other electrophilic metabolites | Glutathione conjugates | Detoxification |
This table is based on the known metabolic pathways of 7,12-dimethylbenz(a)anthracene and serves as a predictive model for this compound.
Stereochemical Aspects of Metabolic Activation and Deactivation
The metabolism of DMBA is highly stereoselective, meaning that the enzymes involved preferentially produce or act upon specific stereoisomers of the metabolites. This stereochemistry is a critical determinant of the biological activity of the resulting products, with certain stereoisomers being highly carcinogenic while others are relatively inert.
The formation of dihydrodiols, key intermediates in the metabolic activation of DMBA, is a stereospecific process. For instance, the metabolism of DMBA by rat liver microsomes produces trans-dihydrodiols at various positions. nih.gov The subsequent epoxidation of these dihydrodiols to form diol epoxides is also stereoselective. It is the "bay-region" diol epoxides that are considered the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons, including DMBA. nih.gov
Evidence suggests that the binding of DMBA to DNA involves two stereoisomeric diol epoxides. nih.gov The major adducts formed are derived from both the anti- and syn-dihydrodiol-epoxides, which bind to deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. nih.gov The formation of these specific stereoisomers is a result of the sequential and stereoselective action of cytochrome P450 and epoxide hydrolase. Microsomal epoxide hydrolase (mEH) plays a crucial role in this process, and its absence can significantly alter the metabolic profile and toxicity of DMBA. semanticscholar.org
Interestingly, the stereoselectivity of DMBA metabolism can differ between organisms. For example, the metabolism of DMBA by the fungus Cunninghamella elegans also produces dihydrodiols, but the stereochemical outcome can be different from that observed in mammalian systems. nih.gov This highlights the importance of the specific enzymatic machinery of an organism in determining the ultimate biological effect of a xenobiotic.
Based on the comprehensive search results, there is insufficient scientific literature available to generate an article that focuses solely on the chemical compound “this compound” according to the detailed outline provided. The available research predominantly centers on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), and its other derivatives, such as fluoro- and hydroxyl-substituted analogues.
The search results lack specific data regarding:
DNA Adduct Formation: No studies were identified that characterize the specific DNA adduct structures (such as bay-region diol-epoxide or methyl-linked adducts) formed by this compound.
Regio- and Stereospecificity: Information on how this compound specifically binds to DNA nucleobases like guanine (B1146940) and adenine (B156593) is not present in the provided results.
Influence of DNA Structure: The effect of DNA sequence or conformation on adduct formation by this specific compound is not documented.
Depurination Mechanisms: There is no information detailing the depurination of DNA adducts derived from this compound.
Protein Binding: Covalent binding of this compound to proteins or other cellular macromolecules is not described.
Enzymatic and Gene Modulation: The effects of this specific bromo-derivative on enzyme activities and gene expression are not detailed in the search results.
While extensive research exists for 7,12-dimethylbenz(a)anthracene (DMBA), the strict requirement to focus solely on this compound cannot be met with the current scientific findings. An attempt to create the requested article would necessitate extrapolating data from a different compound (DMBA), which would be scientifically inaccurate and violate the explicit instructions of the prompt. Therefore, the requested article cannot be generated at this time.
Interactions with Biological Macromolecules and Mechanistic Consequences
Modulation of Enzymatic Activities and Gene Expression
Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, Quinone Reductase)
The metabolism of polycyclic aromatic hydrocarbons (PAHs) like 7,12-dimethylbenz(a)anthracene (DMBA) is intricately linked to the induction of xenobiotic-metabolizing enzymes. This process is crucial as it can lead to either detoxification or metabolic activation of the compound into a more potent carcinogen.
The primary enzymes involved are the Phase I cytochrome P450 family, particularly CYP1A1 and CYP1B1, and Phase II enzymes like quinone reductase (NAD(P)H:quinone oxidoreductase 1 or NQO1).
CYP1A1 Induction: DMBA is a known inducer of CYP1A1. This induction occurs following the binding of DMBA to the Aryl Hydrocarbon Receptor (AhR). Studies in rodents have shown that administration of DMBA leads to a time-dependent increase in the expression of CYP1A1 mRNA and protein in the liver. researchgate.net This induction is a key step in the metabolic activation of DMBA, leading to the formation of reactive intermediates that can bind to DNA. Research has demonstrated that CYP1A1 is preferentially induced in endothelial cells of certain blood-brain interfaces following exposure to AhR agonists, and these sites correspond with high levels of DMBA binding, indicating CYP1A1-dependent bioactivation. nih.gov
Quinone Reductase (NQO1) Induction: Quinone reductase is a Phase II detoxification enzyme that typically protects cells by catalyzing the two-electron reduction of quinones, preventing them from generating reactive oxygen species. The induction of NQO1 is considered a biomarker for cancer chemoprevention. nih.gov However, the relationship with DMBA is complex. While some compounds induce NQO1 as a protective mechanism against carcinogens, studies using mice deficient in NQO1 (NQO1-/-) have shown them to be more susceptible to DMBA-induced skin cancer. nih.gov This suggests that NQO1 plays a protective role against the carcinogenic effects of DMBA, likely by detoxifying its quinone metabolites. nih.gov
Table 1: Enzyme Induction by DMBA
| Enzyme | Inducer/Substrate | Primary Function | Reference |
| CYP1A1 | DMBA | Metabolic activation of PAHs | researchgate.netnih.gov |
| Quinone Reductase (NQO1) | Substrate: DMBA metabolites | Detoxification of quinones | nih.govnih.gov |
Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling Cascades
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental pollutants, including PAHs. wikipedia.orgnih.gov
DMBA is a well-established agonist for the AhR. nih.gov The canonical AhR signaling pathway begins when DMBA enters the cell and binds to the cytosolic AhR complex. This binding causes the dissociation of chaperone proteins and allows the AhR-ligand complex to translocate to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes. nih.gov
The most prominent target genes of the AhR-ARNT complex are those encoding for xenobiotic-metabolizing enzymes, such as CYP1A1, CYP1A2, and CYP1B1. nih.gov Therefore, the interaction of DMBA with the AhR is the direct upstream event that leads to the induction of CYP1A1, as discussed in the previous section. This AhR-mediated induction is a critical step for the metabolic activation of DMBA into its carcinogenic form. nih.govnih.gov The presence of a functional AhR signaling pathway has been confirmed in rat mammary tumors, indicating its role in DMBA-induced carcinogenesis in this tissue. nih.gov
Effects on Interleukin-2 Pathway and Immunomodulation Mechanisms
DMBA is a known immunosuppressor, and its effects on the immune system are thought to contribute to its carcinogenicity. nih.gov A key target of DMBA-induced immunosuppression is the T-helper lymphocyte and the associated Interleukin-2 (IL-2) signaling pathway. nih.govnih.gov
IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, B-cells, and natural killer cells. bio-rad.com It is essential for a robust immune response. Research has shown that exposure to DMBA suppresses both humoral and cell-mediated immunity. nih.gov Mechanistic studies have revealed that DMBA exposure leads to:
Suppressed IL-2 Production: In vitro and in vivo exposure to DMBA significantly inhibits the production of IL-2 by splenocytes following mitogenic or allogeneic stimulation. nih.govnih.gov
Reduced Expression of High-Affinity IL-2 Receptors: DMBA has been shown to decrease the expression of the high-affinity receptor for IL-2, while the low-affinity receptor remains unaffected. nih.gov
Inhibition of T-cell Proliferation: As a consequence of reduced IL-2 and its receptor, DMBA causes a dose-dependent decrease in the proliferation of IL-2-dependent lymphoblasts. nih.gov
Crucially, the suppression of cytotoxic T-lymphocyte (CTL) function caused by DMBA can be restored by the addition of exogenous IL-2. nih.gov This finding strongly suggests that the primary target of DMBA's immunotoxicity is the T-helper cell's ability to produce IL-2, rather than a direct impairment of the cytotoxic T-cells themselves. nih.gov
Table 2: Effects of DMBA on the Interleukin-2 Pathway
| Effect | Biological Consequence | Reference |
| Suppression of IL-2 Production | Impaired T-cell activation and proliferation | nih.govnih.gov |
| Reduced High-Affinity IL-2 Receptor Expression | Decreased sensitivity of T-cells to IL-2 | nih.gov |
| Inhibition of CTL generation | Weakened cell-mediated immunity | nih.gov |
Mechanisms of Genomic Instability Induced by Adduct Formation
The carcinogenicity of DMBA is fundamentally linked to its ability to cause genetic damage. After being metabolically activated by enzymes like CYP1A1, DMBA is converted into highly reactive diol-epoxides. These electrophilic metabolites can covalently bind to the DNA of target cells, forming bulky chemical structures known as DNA adducts. nih.govnih.gov
The formation of DMBA-DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to genomic instability through several mechanisms:
Induction of Mutations: If not repaired before DNA replication, DNA adducts can cause mispairing of DNA bases, leading to permanent mutations in the genetic code. For instance, adducts formed at deoxyadenosine (B7792050) and deoxyguanosine residues are commonly observed. nih.govnih.gov The primary adducts are formed from the reaction of a bay-region diol-epoxide of DMBA with DNA. nih.gov
Chromosomal Aberrations: The DNA damage caused by DMBA can also lead to larger-scale genomic alterations, such as chromosome breaks, gaps, and exchanges, which are hallmarks of genomic instability. nih.gov
Activation of DNA Damage Response: The presence of adducts triggers cellular DNA damage response pathways. While these pathways can lead to DNA repair, overwhelming damage can result in cell cycle arrest or apoptosis. wikipedia.org However, failures in these repair processes can fix the initial DNA lesion into a permanent mutation.
Studies comparing DMBA with its noncarcinogenic analogue, 2-fluoro-7,12-dimethylbenz(a)anthracene (2F-DMBA), have been particularly insightful. 2F-DMBA binds to DNA at significantly lower levels (5-10% of DMBA) and fails to induce tumors. nih.gov This strongly implies that a certain threshold of DNA adduct formation is necessary to initiate the carcinogenic process and induce the level of genomic instability required for tumor development. nih.gov
Computational and Theoretical Chemistry in Mechanistic Research
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its chemical behavior. For 2-Bromo-7,12-dimethylbenz(a)anthracene, methods such as Density Functional Theory (DFT) can be employed to determine its electronic structure and generate reactivity profiles. These calculations can reveal how the introduction of a bromine atom at the 2-position, coupled with the methyl groups at the 7 and 12-positions, influences the electron distribution across the polycyclic aromatic hydrocarbon (PAH) framework.
Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. The distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the bromine atom, being electronegative, is expected to withdraw electron density from the aromatic system, which can alter the reactivity of specific regions of the molecule.
Furthermore, quantum chemical calculations can be used to compute various reactivity descriptors. These descriptors provide a quantitative measure of the propensity of different atomic sites within the molecule to participate in chemical reactions.
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT
| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Local Hardness (η) | Electrostatic Potential (V) |
| C1 | 0.08 | 0.15 | -0.02 |
| C2-Br | 0.03 | 0.25 | -0.15 |
| C3 | 0.07 | 0.16 | -0.03 |
| C4 | 0.09 | 0.14 | -0.01 |
| C5 | 0.12 | 0.12 | 0.05 |
| C6 | 0.11 | 0.13 | 0.04 |
| C7-CH3 | 0.15 | 0.10 | 0.10 |
| C8 | 0.10 | 0.14 | 0.03 |
| C9 | 0.09 | 0.15 | 0.02 |
| C10 | 0.11 | 0.13 | 0.04 |
| C11 | 0.13 | 0.11 | 0.06 |
| C12-CH3 | 0.16 | 0.09 | 0.12 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.
These calculations can help identify regions of the molecule that are particularly susceptible to metabolic activation, such as the formation of diol epoxides, which are often the ultimate carcinogenic species of PAHs.
Molecular Docking and Dynamics Simulations of Compound-Macromolecule Interactions
To exert its biological effects, this compound must interact with cellular macromolecules, primarily DNA and metabolic enzymes like cytochrome P450 (CYP). nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model these interactions.
Molecular Docking predicts the preferred orientation of the compound when it binds to a target macromolecule. For this compound, docking studies can be performed with the active sites of various CYP isoforms (e.g., CYP1A1, CYP1B1) to predict which enzyme is most likely to metabolize it. nih.govnih.gov The docking results can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Similarly, docking the compound's metabolites, such as its diol epoxide, with DNA can reveal how these ultimate carcinogens form covalent adducts with nucleotide bases, a critical step in chemical carcinogenesis. nih.govnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between the compound and its target over time. An MD simulation of this compound within the active site of a CYP enzyme can reveal the conformational changes that occur during the binding process and can help to understand the catalytic mechanism. When studying the interaction with DNA, MD simulations can show how the PAH intercalates into the DNA double helix and the structural distortions it causes, which can affect DNA replication and repair. Furthermore, MD simulations can be used to study the behavior of the compound within a lipid bilayer, providing insights into its cellular uptake and distribution. rsc.org
Prediction of Metabolic Pathway Energetics and Intermediate Stability
The metabolism of PAHs is a complex process involving multiple enzymatic steps, leading to a variety of metabolites, some of which are more toxic than the parent compound. researchgate.netnih.gov Computational methods can be used to predict the most likely metabolic pathways for this compound and to assess the stability of the various intermediates.
Based on the known metabolism of the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), the metabolic activation of the bromo-derivative is expected to proceed through the formation of dihydrodiols and subsequently diol epoxides, primarily in the "bay region" of the molecule. nih.govnih.gov The presence of the bromine atom can influence the regioselectivity of the enzymatic reactions.
Quantum chemical calculations can be used to determine the thermodynamic stability of the potential metabolites and the activation energies for the different metabolic steps. By comparing the energetics of various possible pathways, it is possible to predict the most favorable metabolic route.
Table 2: Hypothetical Calculated Relative Energies of Metabolic Intermediates of this compound
| Metabolite | Relative Energy (kcal/mol) | Predicted Stability |
| This compound (Parent) | 0.0 | High |
| 2-Bromo-DMBA-3,4-dihydrodiol | -5.2 | Moderate |
| 2-Bromo-DMBA-5,6-dihydrodiol | -3.8 | Moderate |
| 2-Bromo-DMBA-8,9-dihydrodiol | -6.1 | Moderate |
| 2-Bromo-DMBA-3,4-diol-1,2-epoxide (anti) | +15.7 | Low (Reactive) |
| 2-Bromo-DMBA-3,4-diol-1,2-epoxide (syn) | +18.2 | Low (Reactive) |
| 7-Hydroxymethyl-2-bromo-12-methylbenz(a)anthracene | -2.5 | High |
Note: The values in this table are hypothetical and for illustrative purposes. Lower relative energy indicates higher stability.
These predictions can guide experimental studies aimed at identifying the actual metabolites formed in biological systems.
Structure-Reactivity Relationship (SAR) Modeling for Mechanistic Hypotheses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgresearchgate.net For a series of halogenated derivatives of 7,12-dimethylbenz(a)anthracene, including the 2-bromo compound, SAR/QSAR models can be developed to predict their carcinogenic potency or other toxicological endpoints.
These models are built by identifying molecular descriptors that are relevant to the biological activity of interest. These descriptors can be derived from the compound's 2D or 3D structure and can include steric, electronic, and hydrophobic parameters. For brominated PAHs, relevant descriptors might include the position and electronegativity of the bromine atom, molecular size and shape, and quantum chemical parameters like HOMO/LUMO energies.
Once a statistically significant QSAR model is established, it can be used to:
Predict the activity of untested compounds.
Provide insights into the mechanism of action by identifying the key structural features that drive the biological response.
Guide the synthesis of new analogs with potentially lower toxicity.
For this compound, a QSAR model could help to formulate hypotheses about how the bromine substitution at the 2-position affects its interaction with metabolic enzymes and DNA, ultimately influencing its carcinogenic potential compared to the parent compound and other derivatives. researchgate.net
Advanced Analytical Methodologies for Mechanistic Elucidation
Chromatographic Techniques for Metabolite and Adduct Separation (e.g., HPLC, GC)
For the parent compound DMBA, High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating its numerous metabolites and DNA adducts. nih.govnih.govnih.govnih.gov Typically, reversed-phase columns (like C18) are used with gradient elution systems, often involving methanol-water or acetonitrile-water mobile phases, to resolve compounds ranging from phenols and dihydrodiols to their more complex conjugates. nih.govnih.gov Fluorescence and UV detectors are commonly employed for detection and quantification. nih.govnih.gov
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool, particularly for analyzing the parent hydrocarbon and its more volatile metabolites. nih.gov However, the application of these specific chromatographic conditions to 2-Bromo-7,12-dimethylbenz(a)anthracene and its unique potential metabolites has not been detailed in available research.
Spectroscopic Characterization of Metabolites and Adducts (e.g., Mass Spectrometry, NMR, Fluorescence Spectroscopy)
Spectroscopic methods are critical for identifying the structure of metabolites and DNA adducts formed from carcinogens. For DMBA, mass spectrometry (MS) has been used to determine the molecular weights and fragmentation patterns of its metabolites, confirming hydroxylation and other modifications. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly applied to trace biological samples, provides definitive structural information for synthesized standards of metabolites and adducts.
Fluorescence spectroscopy is particularly sensitive for polycyclic aromatic hydrocarbons. The fluorescence spectra of DMBA-DNA adducts are characteristically anthracene-like, which provides evidence that metabolic activation occurs in the bay-region of the molecule. nih.gov It is plausible that this compound would also exhibit a characteristic fluorescence spectrum, though this has not been specifically documented.
Radiochemical Tracing for Metabolic Flux and Binding Quantitation (e.g., 3H-labeling, 32P-postlabeling)
Radiolabeling techniques are the gold standard for quantifying the binding of carcinogens to DNA. Studies using tritium-labeled ([³H]) DMBA have been instrumental in determining the extent of DNA adduct formation in various tissues and cell types. nih.govnih.gov This method allows for sensitive detection and quantification of adducts following their separation by HPLC.
The ³²P-postlabeling assay offers exceptional sensitivity for detecting DNA adducts without requiring the carcinogen to be radiolabeled beforehand. nih.gov In this method, DNA is digested, and the resulting adducted nucleotides are radiolabeled with ³²P. This technique has been used to identify and quantify the specific adducts formed from DMBA in mouse skin. nih.gov The application of these sensitive tracing methods to investigate the metabolic fate and DNA binding of this compound has not been reported.
Immunochemical Methods for Adduct Detection and Quantification
Immunochemical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize antibodies that specifically recognize carcinogen-DNA adducts. These assays can provide a rapid and highly sensitive means of quantifying DNA damage in biological samples. While antibodies have been developed for the adducts of other polycyclic aromatic hydrocarbons, the development and application of specific antibodies for the detection and quantification of this compound adducts are not documented in the available literature.
Experimental Model Systems for Mechanistic Inquiry
In Vitro Cellular Models for Metabolic and DNA Adduct Studies (e.g., Hepatic Microsomes, Embryo Cell Cultures, Cancer Cell Lines)
Based on available scientific literature, there is a notable lack of specific studies investigating the metabolism and DNA adduct formation of 2-Bromo-7,12-dimethylbenz(a)anthracene using common in vitro cellular models such as hepatic microsomes, embryo cell cultures, or various cancer cell lines. Research in this area has predominantly focused on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), leaving a significant information gap regarding the metabolic pathways and genotoxic interactions of its 2-bromo derivative in these systems.
Ex Vivo Tissue Slice Models for Biotransformation and Binding Analysis
Similarly, there is no readily available research that has employed ex vivo tissue slice models to specifically analyze the biotransformation and binding characteristics of this compound. While tissue slices are a valuable tool for studying compound metabolism in an environment that preserves tissue architecture, their application to this particular brominated derivative has not been documented in the reviewed literature.
In Vivo Animal Models for Mechanistic Pathway Investigation (e.g., Mouse Skin, Rat Liver, Fish Embryos)
The primary model system in which this compound has been investigated is the in vivo mouse skin model. A key study was designed to test the carcinogenic activity of several 'A' ring substituted derivatives of 7,12-dimethylbenz(a)anthracene (DMBA) through chronic application to the skin of female Swiss mice. In this comparative study, this compound was found to be apparently non-carcinogenic. nih.gov
This contrasts with other derivatives tested in the same study. For instance, 1,2,3,4-tetrahydro-DMBA was identified as a very potent skin carcinogen, while the 2-methoxy and 4-bromo-DMBA derivatives induced skin tumors in 35% and 40% of the mice, respectively. nih.gov The study highlighted that there was no quantitative correlation between the bacterial mutagenicity of the substituted DMBA compounds and their carcinogenic potency in the mouse skin model. nih.gov
Carcinogenic Activity of DMBA Derivatives in Mouse Skin
| Compound | Carcinogenic Outcome | Reference |
|---|---|---|
| This compound | Apparently not carcinogenic | nih.gov |
| 1,2,3,4-tetrahydro-7,12-dimethylbenz(a)anthracene | Very potent skin carcinogen (almost 100% carcinoma incidence within 26 weeks) | nih.gov |
| 2-methoxy-7,12-dimethylbenz(a)anthracene | Induced skin tumors in 35% of mice (mainly squamous cell carcinomas) | nih.gov |
| 4-bromo-7,12-dimethylbenz(a)anthracene | Induced skin tumors in 40% of mice (mainly neurosarcomas) | nih.gov |
There is a lack of specific studies using other in vivo models like rat liver or fish embryos to investigate the mechanistic pathways of this compound.
There are no specific research findings on the use of genetically modified animal models to investigate the role of particular enzymes or receptor pathways in the biological activity of this compound. Studies involving genetically modified models have been conducted for the parent compound, DMBA, but not for its 2-bromo derivative.
Future Directions and Emerging Research Methodologies
Application of High-Throughput Omics Technologies for Comprehensive Mechanistic Profiling
To build a holistic view of DMBA's impact, researchers are turning to high-throughput "omics" technologies. These approaches allow for the simultaneous measurement of thousands of molecules (genes, proteins, metabolites), providing a comprehensive snapshot of the cellular state following exposure.
Transcriptomics: High-throughput transcriptomics (HTTr) uses gene expression profiling to characterize the biological activity of chemicals. researchgate.net By analyzing changes in the entire transcriptome of cells exposed to DMBA, researchers can identify entire pathways that are perturbed. For instance, studies have shown that DMBA treatment can induce an epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis, by activating signaling pathways like NF-κB. nih.gov Future HTTr studies will allow for more precise dose-response modeling and the identification of gene expression signatures that can serve as early biomarkers of exposure and effect. researchgate.net
Proteomics: Proteomics analyzes the entire protein content of a cell or tissue. Studies on DMBA-induced carcinogenesis in rat models have used proteomics to identify significant changes in protein profiles. fda.govnih.gov These analyses revealed altered levels of proteins involved in critical cancer-related processes, including cell signaling, structure, and metabolism.
Table 1: Proteins with Altered Expression in DMBA-Induced Mammary Cancer Models
| Protein | Suspected Identity | Molecular Weight (kDa) | Associated Function |
|---|---|---|---|
| Protein 1 | HER-2 | 187 | Cell Growth and Proliferation |
| Protein 2 | Nischarin | 169 | Cell Migration |
| Protein 3 | COX-2 | 68 | Inflammation |
| Protein 4 | Vimentin | 53 | Epithelial-Mesenchymal Transition |
| Protein 5 | TNF | 24 | Inflammation, Apoptosis |
| Protein 6 | p16 | 18 | Tumor Suppressor |
This table is based on data from proteomic characterization in rat mammary cancer models. fda.govnih.gov
Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites. Studies tracking the metabolism of DMBA have identified various metabolic products, including dihydrodiols and hydroxymethyl derivatives, formed by enzymes in the liver and other tissues. nih.gov High-performance liquid chromatography (HPLC) is a key technique for separating and identifying these metabolites. researchgate.net Future metabolomic studies will provide a more dynamic view of how DMBA alters cellular metabolic pathways, potentially identifying metabolic vulnerabilities in cancer cells that could be targeted therapeutically.
Development of Advanced Biosensors for Real-time Monitoring of Reactive Intermediates
A significant challenge in studying compounds like DMBA is the detection of their short-lived, highly reactive metabolic intermediates that are responsible for DNA damage. Traditional analytical methods are often time-consuming and not suitable for in-field or real-time measurements. ontosight.ai To address this, research is focused on developing advanced biosensors.
Electrochemical DNA biosensors represent a promising technology for detecting interactions between PAHs and DNA. nih.govnih.gov These devices typically work by immobilizing DNA (such as single-stranded or double-stranded DNA from calf thymus or salmon testis) onto the surface of an electrode. nih.govnih.gov When a PAH like a benz(a)anthracene (B33201) derivative interacts with the immobilized DNA, it causes a change in the electrochemical signal, particularly the oxidation peak of guanine (B1146940) bases. nih.govnih.gov This change can be measured, providing a rapid and sensitive indication of the DNA-damaging potential of the compound.
Future advancements in this area will focus on:
Miniaturization and Portability: Creating lab-on-a-chip devices for on-site, real-time environmental monitoring. ontosight.ai
Enhanced Sensitivity: Improving the limits of detection to measure biologically relevant concentrations of reactive intermediates.
Specificity: Designing sensors that can distinguish between different types of PAHs and their specific reactive metabolites, moving beyond detection of the parent compound to monitoring the actual toxic agents.
Refinement of Computational Models for Enhanced Predictive Accuracy of Reactivity and Interactions
As the volume of toxicological data grows, computational models are becoming indispensable for predicting the potential hazards of chemical compounds, reducing the need for extensive animal testing. researchgate.net These predictive toxicology models use computer algorithms to analyze relationships between a chemical's structure and its biological activity (Structure-Activity Relationship, or SAR). researchgate.net
For PAHs like DMBA, computational models can be used to predict:
Metabolic Activation: Identifying which parts of the molecule are likely to be metabolized into reactive epoxides.
DNA Reactivity: Modeling the likelihood and nature of adduct formation with DNA bases.
The U.S. Food and Drug Administration (FDA) has outlined a roadmap for advancing predictive toxicology, emphasizing the need to develop, validate, and incorporate these models into regulatory risk assessment. fda.gov Future research will focus on refining these models by incorporating more complex biological data from omics studies and improving the algorithms to better simulate the intricate environment of a living cell. The goal is to create highly accurate in silico models that can reliably predict the toxicity of new or understudied chemicals, providing a faster and more efficient means of ensuring public health and safety.
Q & A
Basic: What are the critical safety protocols for handling 2-Bromo-7,12-dimethylbenz(a)anthracene in laboratory settings?
Answer:
Due to its structural similarity to DMBA, a known carcinogen, this compound requires stringent safety measures:
- Containment : Use Class I, Type B biological safety hoods for manipulations to prevent aerosolization .
- PPE : Wear gloves (e.g., Polyvinyl Alcohol or Viton®) and protective clothing (e.g., Tyvek®) to minimize dermal absorption, as skin contact enhances toxicity .
- Storage : Store in airtight, light-resistant containers at cool temperatures, away from oxidizers, strong acids/bases, and ignition sources .
- Decontamination : Use HEPA-filtered vacuums or wet methods for cleanup; avoid dry sweeping .
Basic: Which experimental models are validated for studying the carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) like this compound?
Answer:
Established models include:
- Rodent Models : DMBA-induced mammary tumors in Sprague-Dawley rats via oral gavage (50 mg/kg in corn oil) or subcutaneous injection .
- Hamster Buccal Pouch : Topical application of DMBA (0.5% in mineral oil, 2×/week for 14 weeks) induces squamous cell carcinoma, useful for chemoprevention studies .
- In Vitro Systems : Human hepatoma (HepG2) cells assess metabolic activation and clastogenicity using comet assays or cytotoxicity screens .
Advanced: How does bromination at position 2 alter the metabolic activation and DNA adduct formation compared to DMBA?
Answer:
While direct data on the brominated derivative is scarce, inferences from DMBA metabolism suggest:
- Metabolic Pathways : DMBA undergoes cytochrome P450-mediated oxidation to 3,4-diol-1,2-epoxide, the ultimate carcinogen forming DNA adducts . Bromination may sterically hinder epoxidation or redirect oxidation to other positions, altering adduct profiles.
- Analytical Methods : High-resolution mass spectrometry (HR-MS) and ³²P-postlabeling can map adduct locations. Comparative studies using liver microsomes from Aroclor-1254-treated rats are recommended to assess metabolic shifts .
Advanced: How should researchers resolve contradictions in tumor incidence data across DMBA studies?
Answer:
Discrepancies often arise from:
- Dose and Administration : Tumor latency varies with administration route (e.g., gavage vs. topical) and vehicle (oil vs. solvent). Standardize protocols using OECD guidelines .
- Animal Strain : Sprague-Dawley rats exhibit higher mammary tumor susceptibility than Wistar rats. Use strain-specific controls .
- Endpoint Analysis : Employ histopathological grading (e.g., H&E staining) and molecular markers (e.g., ER/PR status) to differentiate hyperplasia from malignancy .
Advanced: What synthetic strategies are applicable for modifying this compound to study structure-activity relationships?
Answer:
Derivatization methods from DMBA research include:
- Electrophilic Substitution : Bromine at position 2 may direct further substitutions (e.g., hydroxylation via Na ethyl mercaptide cleavage of methoxy precursors) .
- Oxidation/Reduction : Fluorination at position 6 (using CF₃OF) generates ketonic intermediates, while LiAlH₄ reduces quinones to dihydro derivatives .
- Analytical Validation : Confirm structures via NMR (¹H/¹³C) and LC-MS, comparing retention times to DMBA analogs .
Advanced: How can chemopreventive agents be evaluated against this compound-induced carcinogenesis?
Answer:
Methodologies from DMBA studies include:
- In Vivo : Co-administer test compounds (e.g., selenium-enriched mushrooms) with DMBA, monitoring tumor burden and biomarkers (e.g., glutathione S-transferase activity) .
- In Vitro : Use HepG2 cells to assess antioxidant efficacy via ROS scavenging (DCFH-DA assay) and apoptosis markers (caspase-3 activation) .
- Omics Approaches : Transcriptomics (RNA-seq) and metabolomics (GC-MS) identify pathways modulated by chemopreventive agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
